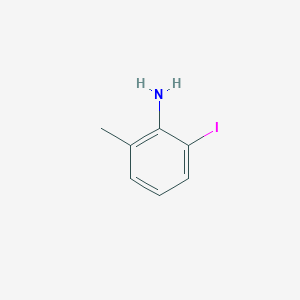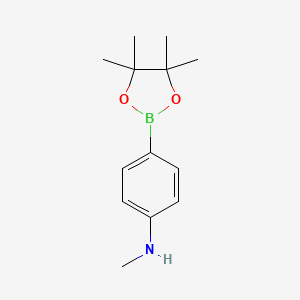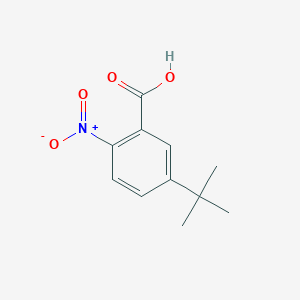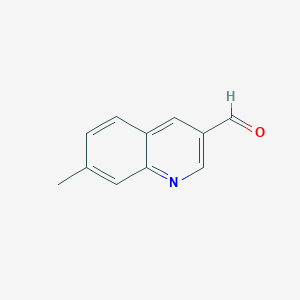
7-Methylquinoline-3-carbaldehyde
Vue d'ensemble
Description
7-Methylquinoline-3-carbaldehyde is a chemical compound that belongs to the family of quinoline derivatives. It is an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis : 7-Methylquinoline-3-carbaldehyde and its analogs are synthesized through various chemical reactions, which are crucial for constructing complex quinoline-based systems. These synthesis processes include the Vilsmeier-Haack reaction, Reimer-Tiemann methodology, and others, contributing to the development of new quinoline derivatives (Hamama et al., 2018); (Wantulok et al., 2020); (Kulkarni et al., 2012).
Spectroscopic and Electrochemical Characterization : Quinolinecarbaldehydes, including 7-methylquinoline-3-carbaldehyde, are characterized using various spectroscopic methods, such as NMR, UV-Vis, and FTIR, as well as electrochemical techniques. These methods help in understanding the properties and behavior of these compounds (Wantulok et al., 2020).
Biological and Medicinal Applications
Antibacterial and Antioxidant Activities : Some derivatives of 7-methylquinoline-3-carbaldehyde have demonstrated significant antibacterial and antioxidant properties. This makes them potential candidates for pharmaceutical applications, especially in developing new antibacterial agents (Zeleke et al., 2020).
- T1, a protein kinase involved in cancer pathways. This suggests their potential use in cancer research and therapy (Ghanei et al., 2016).
Applications in Materials Science
Development of Fluorescent Probes : 7-Methylquinoline-3-carbaldehyde derivatives have been utilized in the design of novel fluorescent probes. These probes are used for detecting various metal ions, demonstrating their application in materials science and sensor technology (Qin & Yang, 2015).
Optical and Photophysical Studies : Studies on the photophysical properties of quinoline derivatives, including those related to 7-methylquinoline-3-carbaldehyde, have been conducted. These studies provide insights into their potential applications in optically driven molecular switches and other optical materials (Lapinski et al., 2009).
Propriétés
IUPAC Name |
7-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-5-9(7-13)6-12-11(10)4-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMSCOUJVNQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512021 | |
| Record name | 7-Methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinoline-3-carbaldehyde | |
CAS RN |
80231-38-5 | |
| Record name | 7-Methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




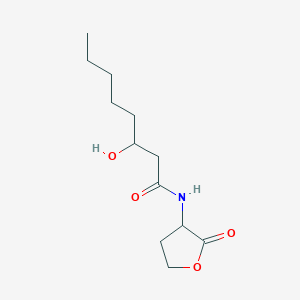
![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
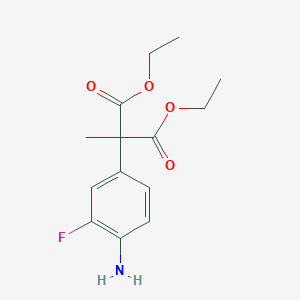
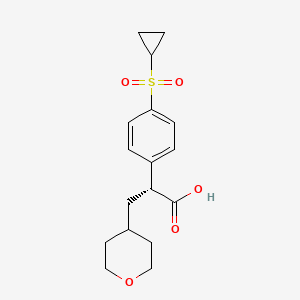
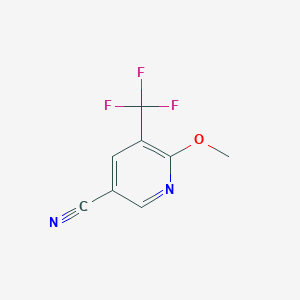
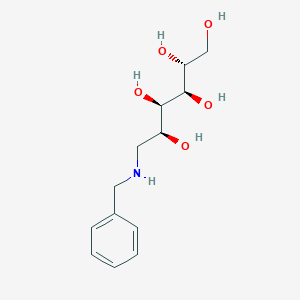
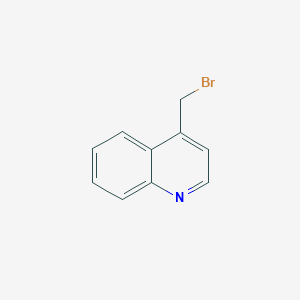
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
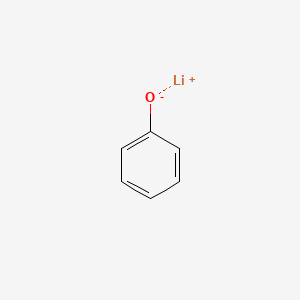
![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)
